molecular formula C31H64O B1208290 1-Hentriacontanol CAS No. 544-86-5

1-Hentriacontanol

Cat. No.: B1208290
CAS No.: 544-86-5
M. Wt: 452.8 g/mol
InChI Key: ROOBHHSRWJOKSH-UHFFFAOYSA-N
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Description

1-Hentriacontanol, also known as hentriacontan-1-ol, is a long-chain fatty alcohol with the molecular formula C₃₁H₆₄O. It is a primary alcohol and is found in various natural sources, including plant cuticle waxes and beeswax. This compound is known for its waxy texture and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hentriacontanol can be synthesized through the reduction of hentriacontanoic acid using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as solvents under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as beeswax or plant waxes. The extraction process includes saponification followed by purification through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Hentriacontanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to hentriacontanoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: It can be reduced to hentriacontane using strong reducing agents.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: Hentriacontanoic acid.

    Reduction: Hentriacontane.

    Substitution: Hentriacontyl chloride.

Scientific Research Applications

1-Hentriacontanol has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of long-chain alcohols and their derivatives.

    Biology: Investigated for its role in plant physiology, particularly in the formation of cuticle waxes.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of cosmetics, lubricants, and as a component in surface coatings.

Mechanism of Action

The mechanism of action of 1-Hentriacontanol involves its interaction with cellular membranes due to its long hydrophobic chain. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. In plants, it plays a role in protecting against water loss and pathogen invasion by forming a barrier on the surface of leaves and stems.

Comparison with Similar Compounds

    1-Triacontanol: A fatty alcohol with one less carbon atom (C₃₀H₆₂O). Known for its plant growth-stimulating properties.

    Hentriacontane: The corresponding alkane (C₃₁H₆₄) without the hydroxyl group. Found in paraffin wax and various plant species.

Uniqueness of 1-Hentriacontanol: this compound is unique due to its specific chain length and the presence of a hydroxyl group, which imparts distinct chemical reactivity and physical properties compared to its analogs. Its role in forming protective wax layers in plants and its applications in various industries highlight its versatility and importance.

Properties

IUPAC Name

hentriacontan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H64O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32/h32H,2-31H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOBHHSRWJOKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H64O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862158
Record name Hentriacontan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544-86-5, 26444-39-3
Record name 1-Hentriacontanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hentriacontanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hentricontanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026444393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hentricontan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.075
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Hentricontanol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-HENTRIACONTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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